molecular formula C15H21N3OS B2822042 5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1219913-00-4

5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

Cat. No. B2822042
CAS RN: 1219913-00-4
M. Wt: 291.41
InChI Key: FDINFSVGEPHGIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” can be represented by the InChI code: 1S/C15H21N3O2S/c1-2-20-12-3-4-13-14 (11-12)21-15 (17-13)16-5-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3, (H,16,17) . The molecular weight of this compound is 307.42 .


Chemical Reactions Analysis

Benzothiazole derivatives, such as “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine”, have been found to be favorable ligands to synthesize dinuclear complexes which contain nitrogen heterocycle .


Physical And Chemical Properties Analysis

The compound “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is a solid .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine”, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have also been associated with analgesic, or pain-relieving, properties . This could potentially make them useful in the development of new pain management medications.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but when it becomes chronic, it can lead to several diseases and conditions, including some cancers and rheumatoid arthritis.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential use in the treatment of various bacterial and fungal infections.

Antiviral Activity

Some thiazole compounds have been found to have antiviral properties . This could potentially make them useful in the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Thiazole compounds have shown antitumor and cytotoxic activities . For instance, certain imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated potent effects on prostate cancer .

Mechanism of Action

While the specific mechanism of action for “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” is not explicitly mentioned in the available data, benzothiazole derivatives have been found to have inhibitory effects against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Future Directions

The future directions of “5,6-dimethyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine” and similar compounds could involve further exploration of their anti-tubercular properties . Additionally, their potential in drug discovery and material synthesis could be areas of future research.

properties

IUPAC Name

5,6-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11-9-13-14(10-12(11)2)20-15(17-13)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINFSVGEPHGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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